molecular formula C10H7FN2O2 B1269447 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 859155-87-6

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1269447
M. Wt: 206.17 g/mol
InChI Key: DAFWBGVQDOZAQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrazole derivatives involves multiple steps, including reactions with various precursors and conditions. For example, novel Schiff bases were synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder using the Gewald synthesis technique. This process was followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain the desired compounds, demonstrating the complexity and versatility of synthetic routes for these molecules (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of certain pyrazoline derivatives was confirmed by single crystal X-ray diffraction data, which is crucial for understanding the geometrical and spatial arrangement of atoms within the molecule (Jasinski et al., 2012).

Scientific Research Applications

  • 3-(2-Fluorophenyl)propionic acid :

  • 2-Fluorophenylboronic acid :

  • 3-Fluorophenylboronic acid :

    • Application : This compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
  • 3-(2-Fluorophenyl)propionic acid :

    • Application : This compound is used in various industrial testing applications .
  • 3-Fluorophenylboronic acid :

    • Application : This compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
  • 2-Fluorophenylboronic acid :

    • Application : This compound is used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes. It’s also used in diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

properties

IUPAC Name

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFWBGVQDOZAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360175
Record name 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

859155-87-6
Record name 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Wei, Z Zheng, S Zhang, X Zheng, F Meng, J Yuan… - Molecules, 2018 - mdpi.com
FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. In this paper, we defined 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives …
Number of citations: 5 www.mdpi.com

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